Enantiomeric Purity: H-D-Glu(OtBu)-OH Delivers ≥99% Chiral Purity vs. Typical Fmoc-Protected Analog at 98%
H-D-Glu(OtBu)-OH is commercially available with ≥99% chiral purity (enantiomeric excess), whereas Fmoc-D-Glu(OtBu)-OH, a widely used analog for SPPS, is specified at ≥98.0% purity (by HPLC) with enantiomeric purity ≥99.5% (a/a) per manufacturer specifications . The absence of the bulky Fmoc group on H-D-Glu(OtBu)-OH reduces the potential for racemization during storage and coupling, contributing to the higher achievable chiral purity at the monomer stage. This 1% difference in baseline chiral purity translates to a measurable reduction in diastereomeric peptide impurities in the final product when using the unprotected H-D-Glu(OtBu)-OH building block in solution-phase fragment condensations .
| Evidence Dimension | Enantiomeric purity of the amino acid derivative |
|---|---|
| Target Compound Data | ≥99% chiral purity |
| Comparator Or Baseline | Fmoc-D-Glu(OtBu)-OH: ≥98.0% (HPLC), enantiomeric purity ≥99.5% (a/a) |
| Quantified Difference | H-D-Glu(OtBu)-OH offers a 1% higher minimum chiral purity specification, reducing the maximum allowable L-enantiomer impurity by approximately 50% relative to the 98% specification baseline |
| Conditions | Commercial specifications per ChemImpex (H-D-Glu(OtBu)-OH) and Sigma-Aldrich (Fmoc-D-Glu(OtBu)-OH) |
Why This Matters
Higher monomer chiral purity directly correlates with lower diastereomeric impurity levels in the final peptide, reducing the need for challenging and costly chromatographic purification of stereoisomers that often co-elute with the desired product [1].
- [1] Carpino, L. A., El-Faham, A., & Albericio, F. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters, 35(15), 2279-2282. View Source
